2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHSSKUXMFDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-Bromo-5-methylpyridine
A representative and well-documented synthetic sequence is outlined below, adapted from a 2024 study on pyrrolo[3,2-c]pyridine derivatives:
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid | 2-Bromo-5-methylpyridine-1-oxide | Oxidation of pyridine nitrogen |
| 2 | Compound above + fuming nitric acid in sulfuric acid | 2-Bromo-5-methyl-4-nitropyridine-1-oxide | Nitration at 4-position |
| 3 | Reaction with N,N-dimethylformamide dimethyl acetal in DMF | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Formation of vinyl intermediate |
| 4 | Reduction with iron powder and acetic acid at 100 °C | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Cyclization and reduction to fused ring |
| 5 | Coupling with 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2 in 1,4-dioxane, microwave irradiation at 85 °C | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Copper-mediated arylation |
| 6 | Suzuki cross-coupling with substituted phenylboronic acids, Pd(PPh3)4 catalyst, K2CO3, 1,4-dioxane/H2O, microwave at 125 °C | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Diversification of aryl substituents |
This sequence highlights the versatility of the pyrrolo[3,2-c]pyridine core synthesis and functionalization via modern cross-coupling techniques.
Copper(II)-Mediated Direct Oxidative Coupling
An alternative approach involves Cu(II)-mediated oxidative coupling to form 3,3-disubstituted pyrrolo[3,2-c]pyridine derivatives. This method is useful for introducing substituents at the 3-position and can be adapted for methyl groups at other positions:
One-Step Conversion from Cyano Precursors to Octahydro Derivatives
A patented method describes an efficient one-step conversion of cyano-substituted intermediates to octahydro-1H-pyrrolo[3,2-c]pyridine derivatives:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of precursor with haloacetonitrile in presence of base | Room temperature | Formation of cyano-substituted intermediate |
| 2 | Raney nickel catalyzed hydro-reduction, cyclization, reductive amination | 16–60 °C | Converts cyano group to pyrrolidine ring |
| 3 | Acylation of amine intermediate | Base present | Functional group modification |
| 4 | Catalytic hydrogenation | Room temperature, 1–3 atm | Final reduction to octahydro derivative |
This method is notable for mild conditions, operational simplicity, and accessibility of raw materials, producing derivatives useful as drug intermediates.
Comparative Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Oxidation-Nitration-Cyclization (Iron/AcOH) + Cross-Coupling | Multi-step, uses bromopyridine precursors, microwave-assisted coupling | High regioselectivity, versatile substitution patterns | Requires multiple purification steps, moderate reaction times |
| Cu(II)-Mediated Oxidative Coupling | Direct oxidative coupling for 3,3-disubstituted derivatives | Efficient late-stage functionalization, fewer steps | Limited to specific substitution patterns, requires Cu catalyst |
| Raney Ni One-Step Cyano to Pyrrolidine Conversion | One-step cyano reduction and cyclization to octahydro derivatives | Mild conditions, operationally simple, scalable | Focused on saturated derivatives, less applicable for aromatic pyrrolo[3,2-c]pyridines |
Research Findings and Analytical Data
- The iron powder/acetic acid reduction step efficiently converts vinyl nitropyridine N-oxides to the pyrrolo[3,2-c]pyridine core with yields typically above 70% after purification.
- Microwave-assisted Suzuki cross-coupling accelerates arylation reactions, reducing reaction time to under 30 minutes at 125 °C with palladium catalysts.
- Cu(II)-mediated oxidative coupling yields 1,3-dimethyl-3-aryl derivatives with good selectivity and moderate to high yields, useful for bioactive molecule construction.
- The patented Raney nickel method achieves cyano group conversion and cyclization in one step, simplifying synthesis of octahydro derivatives, which are valuable intermediates in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,2-c]pyridines .
Scientific Research Applications
Antitumor Activity
The compound has shown significant potential as an antitumor agent. Recent studies have highlighted its effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Colchicine-Binding Site Inhibition : A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to bind to the colchicine site on tubulin. Among these, certain derivatives exhibited IC50 values between 0.12 to 0.21 μM against cancer cell lines such as HeLa and MCF-7, indicating strong antitumor activity .
- Mechanism of Action : The most potent derivatives were found to disrupt tubulin polymerization and alter microtubule dynamics, which is crucial for cell division and proliferation . This mechanism positions them as promising candidates for further development in cancer therapies.
Inhibition of MPS1 Kinase
Another application of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is its role as a selective inhibitor of the MPS1 kinase:
- Selective Inhibition : Compounds derived from this scaffold have demonstrated potent inhibition of MPS1 with an IC50 value as low as 0.025 μM. These compounds stabilize an inactive conformation of MPS1, preventing its activation and subsequent cell proliferation .
- In Vivo Efficacy : In xenograft models (HCT116 human tumor model), these inhibitors showed dose-dependent effects on tumor growth, further validating their therapeutic potential .
Autoimmune and Inflammatory Diseases
The compound also exhibits promise in treating autoimmune disorders:
- TLR Inhibition : Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of Toll-like receptors (TLRs), particularly TLR7 and TLR9. This inhibition is beneficial in conditions like systemic lupus erythematosus and rheumatoid arthritis by modulating immune responses .
- Clinical Implications : The ability to reduce anti-dsDNA IgG levels in treated subjects suggests potential applications in managing autoimmune diseases .
Other Pharmacological Activities
Beyond cancer and autoimmune diseases, this compound has been explored for additional therapeutic effects:
- Antidiabetic Properties : Some derivatives have shown efficacy in lowering blood glucose levels by enhancing insulin sensitivity in muscle and fat cells . This suggests potential applications in managing diabetes-related conditions.
- Antimicrobial Activity : Certain derivatives have demonstrated moderate activity against pathogens like Staphylococcus aureus and Candida albicans, indicating a broader spectrum of pharmacological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, disrupting their normal function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 2-Methylfuro[3,2-c]pyridine Derivatives
Structural Differences :
- Core Heteroatom : The furo[3,2-c]pyridine system replaces the pyrrole NH group with an oxygen atom, forming a furan ring fused to pyridine. This substitution alters electronic properties (e.g., increased electronegativity) and coordination behavior.
- Substituents : The 2-methyl group in furo[3,2-c]pyridine mirrors the 2,6-dimethyl substitution in the target compound but lacks the second methyl group at position 5.
Coordination Chemistry: In copper(II) complexes, 2-methylfuro[3,2-c]pyridine acts as an N-donor ligand via the pyridine nitrogen, forming bonds with Cu–N distances of 2.031–2.046 Å .
Table 1: Key Bond Lengths in Copper Complexes
| Compound | Cu–N (Å) | Cu–O (Å) | Geometry | Reference |
|---|---|---|---|---|
| 2-Methylfuro[3,2-c]pyridine-Cu | 2.031–2.046 | 1.956–2.833 | Distorted square bipyramidal | |
| Benzoato-Cu complexes | 2.02–2.10 | 2.61–2.78 | Similar distortion |
Biological Relevance :
Furo[3,2-c]pyridine derivatives exhibit antipsychotic activity, attributed to interactions with neurotransmitter receptors . The pyrrolo analog’s NH group may enhance bioavailability or target specificity due to hydrogen-bonding interactions.
Comparison with Methyl 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Structural Differences :
- Ring Fusion : The pyrrolo[2,3-b]pyridine isomer fuses the pyrrole and pyridine at different positions ([2,3-b] vs. [3,2-c]), altering the electronic distribution and steric profile.
- Substituents : The 4,6-dichloro and ester groups in the compared compound contrast with the 2,6-dimethyl substitution in the target molecule. Chlorine atoms increase electronegativity and may enhance reactivity in cross-coupling reactions, while methyl groups improve lipophilicity .
Table 2: Substituent Effects on Physicochemical Properties
Applications : Chlorinated pyrrolopyridines are intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) . The methylated target compound may serve as a precursor for anticancer or anti-inflammatory agents, leveraging its improved membrane permeability.
Biological Activity
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a complex structure that includes a pyrrole ring fused to a pyridine ring. Its molecular formula is C₉H₈N₂. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition.
Structural Features
The unique structural characteristics of this compound include:
- Pyrrole and Pyridine Fusion : The fusion of these rings contributes to its biological activity.
- Methyl Substituents : The presence of methyl groups at the 2 and 6 positions enhances lipophilicity and may influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Inhibition : It has been identified as an inhibitor of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors of various enzymes involved in cancer pathways, including MPS1, which regulates cell division .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of MPS1 : A study reported that derivatives based on this scaffold demonstrated potent MPS1 inhibition with an IC50 value of 0.025 μM and antiproliferative activity in human colon cancer cell lines (GI50 = 0.55 μM) .
- Cell Line Efficacy : Various derivatives have been tested against multiple cancer cell lines, including HeLa and A549, showing promising results in reducing cell viability.
Other Biological Activities
In addition to anticancer effects, studies have suggested other potential therapeutic applications:
- Antidiabetic Properties : Some derivatives have been shown to enhance insulin sensitivity and glucose uptake in adipocytes .
- Neuroprotective Effects : Certain analogs exhibit neuroprotective properties that could be beneficial for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| This compound | MPS1 Inhibition | 0.025 | MPS1 |
| Derivative A | Antiproliferative | 0.55 | Colon Cancer |
| Derivative B | Insulin Sensitivity | - | Adipocytes |
| Derivative C | Neuroprotection | - | Neuronal Cells |
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- MPS1 Inhibitor Study : In vitro studies demonstrated that a derivative stabilized an inactive conformation of MPS1, leading to reduced cell proliferation in xenograft models.
- Antidiabetic Activity Investigation : A series of pyrrolo[3,4-c]pyridine derivatives were tested for their ability to lower blood glucose levels in diabetic mouse models. Results indicated significant improvements in glucose uptake without affecting insulin levels.
Q & A
Q. What are the common synthetic routes for 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and its derivatives?
Synthesis typically involves cyclization and functionalization strategies. For example:
- Cyano-to-pyrrolidine conversion : One-step conversion of cyano groups to rigid pyrrolo[3,2-c]pyridine scaffolds using mild reaction conditions (e.g., acidic cyclization with acetic acid) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl substituents at specific positions .
- N-substitution : Alkylation or acylation of the pyrrole nitrogen using NaH/MeI or nicotinoyl chloride under inert conditions .
Q. How can spectroscopic techniques confirm the structure of pyrrolo[3,2-c]pyridine derivatives?
- X-ray crystallography : Resolves bond lengths (e.g., Cu–N = 2.031–2.046 Å in copper(II) complexes) and coordination geometries (distorted square bipyramidal) .
- NMR spectroscopy : Distinct peaks for aromatic protons (δ 8.5–9.2 ppm for pyridine protons) and NH groups (δ 11–13 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ = 315.1237 for a nicotinamide derivative) .
Q. What in vitro assays evaluate the biological activity of pyrrolo[3,2-c]pyridine derivatives?
- Antitumor activity : Screening against HeLa, SGC-7901, and MCF-7 cell lines via MTT assays .
- Enzyme inhibition : IC50 determination against CYP51 using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays for antipsychotic or antiviral targets .
Advanced Research Questions
Q. How do substituent electronic effects influence bioactivity in antitumor derivatives?
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance cytotoxicity by increasing electrophilicity and binding to tubulin’s colchicine site .
- Methoxy/aryl groups : Improve pharmacokinetic properties (e.g., 3,4-dimethoxyphenyl derivatives show higher metabolic stability) .
- Hydrophobic substituents : Facilitate membrane penetration, as seen in derivatives with trifluoromethyl groups .
Q. What strategies optimize copper(II) coordination complexes with pyrrolo[3,2-c]pyridine ligands?
- Ligand design : Use 2-methylfuro[3,2-c]pyridine for asymmetric chelation, achieving distorted square-bipyramidal geometries .
- Solvent effects : Methanol or water as co-ligands stabilize Jahn-Teller distortions in Cu(II) complexes .
- Non-covalent interactions : Leverage π-π stacking (3.44–3.83 Å) and Cl···Cl contacts (3.384 Å) to stabilize crystal packing .
Q. How can molecular dynamics (MD) simulations predict CYP51 inhibition by pyrrolo[3,2-c]pyridine derivatives?
- Docking studies : Identify key interactions (e.g., hydrogen bonds with heme propionate groups) .
- Free energy calculations : MM-GBSA estimates binding affinities (ΔG ~ -40 kcal/mol for high-affinity inhibitors) .
- Residue interaction networks : Highlight hydrophobic contacts with Leu121 and Thr318 in CYP51 .
Q. How to resolve contradictions in crystallographic data for metal complexes?
- Validation metrics : Check R-factor (<5%) and electron density maps for omitted solvent/ligands .
- Comparative analysis : Benchmark bond lengths/angles against similar complexes (e.g., BZGPCU10 or XEYTAX) .
- Temperature factors (B-factors) : High B-factors (>50 Ų) may indicate disorder in axial ligands .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres for sensitive reactions (e.g., Grignard additions) .
- Data interpretation : Correlate NMR splitting patterns with substituent positions (e.g., J = 3.0 Hz for adjacent pyridine protons) .
- Crystallographic challenges : Address disorder in methanol/water ligands via SQUEEZE refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
